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molecular formula C14H10O4 B1266150 4-benzoyloxybenzoic acid CAS No. 28547-23-1

4-benzoyloxybenzoic acid

Cat. No. B1266150
M. Wt: 242.23 g/mol
InChI Key: OUANAAHOQVMJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07258902B2

Procedure details

17.3 ml (20.90 g, 149 mmol) of benzoyl chloride (Aldrich, purity 99%) are added dropwise over a period of 30 minutes with vigorous stirring to an ice-cooled solution of 20.00 g (145 mmol) of 4-hydroxybenzoic acid (Aldrich, purity 99%) and 12.00 g (300 mmol) of sodium hydroxide in 300 ml of distilled water and 30 ml of acetone. After a further 30 minutes, the mixture is acidified using concentrated hydrochloric acid and diluted with 750 ml of distilled water. The resultant white precipitate is filtered off and recrystallized from methanol/ethanol/ethyl acetate (450 ml+225 ml+300 ml).
Quantity
17.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
750 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=1.[OH-].[Na+].Cl>O.CC(C)=O>[C:1]([O:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
17.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant white precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol/ethanol/ethyl acetate (450 ml+225 ml+300 ml)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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